1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
Overview
Description
1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a naphthalene ring, a piperazine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-naphthol and 3-piperazin-1-yl-propan-2-ol as the primary starting materials.
Reaction Steps: The reaction involves the formation of an ether linkage between the hydroxyl group of 2-naphthol and the hydroxyl group of 3-piperazin-1-yl-propan-2-ol. This is usually achieved through a nucleophilic substitution reaction.
Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and acetic acid (CH3COOH) are commonly used.
Reduction: LiAlH4, NaBH4, and methanol (CH3OH) are typical reagents.
Substitution: NaH, DMF, and reflux conditions are standard.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Ethers, esters, and amides can be synthesized.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as receptors and enzymes. The hydroxyl group and the piperazine ring play crucial roles in binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: Similar structure but different positioning of the naphthalene rings.
2-(Naphthalen-2-yloxy)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(2-Naphthoxy)ethanol: Similar ether linkage but lacks the piperazine ring.
These compounds share structural similarities but differ in functional groups and overall molecular architecture, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-naphthalen-2-yloxy-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.2ClH/c20-16(12-19-9-7-18-8-10-19)13-21-17-6-5-14-3-1-2-4-15(14)11-17;;/h1-6,11,16,18,20H,7-10,12-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOXOTZWAFZFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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